2-Methylcinnamic Acid

概述

描述

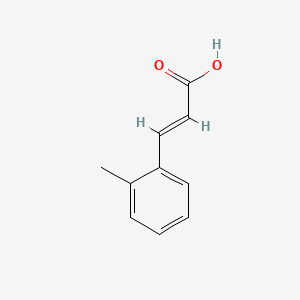

2-Methylcinnamic acid, also known as 3-(2-methylphenyl)acrylic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group attached to the phenyl ring. This compound is known for its crystalline structure and is predominantly found in the trans configuration. It exhibits various biological activities, making it a compound of interest in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylcinnamic acid can be synthesized through several methods, including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method involves the Knoevenagel condensation, where benzaldehyde derivatives react with malonic acid in the presence of a base to form the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methylcinnamaldehyde. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

化学反应分析

Types of Reactions: 2-Methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylbenzoic acid using oxidizing agents like potassium permanganate.

Reduction: Hydrogenation of this compound results in the formation of 2-methylhydrocinnamic acid.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-Methylbenzoic acid.

Reduction: 2-Methylhydrocinnamic acid.

Substitution: Various substituted this compound derivatives.

科学研究应用

Medicinal Applications

1.1 Neuroprotective Effects

Recent studies have highlighted the potential of 2-methylcinnamic acid as a neuroprotective agent. Research involving molecular docking and in vivo evaluations has demonstrated that derivatives of this compound exhibit protective effects against neurodegenerative diseases, such as Parkinson's disease (PD). In one study, a hybrid compound incorporating this compound showed significant improvements in motor coordination and cognitive function in experimental models of PD .

Table 1: Neuroprotective Effects of this compound Derivatives

| Compound Name | Model Used | Key Findings |

|---|---|---|

| CA(2-Me)-Am (Hybrid) | MPTP-induced PD model | Improved motor function and cognitive performance |

| This compound Amide | Rotarod Test | Reduced falls per minute compared to control |

1.2 Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Its derivatives have been shown to inhibit the growth of various pathogens, including drug-resistant strains . For instance, studies have reported that certain derivatives effectively target bacterial enzymes critical for survival, presenting a potential alternative to conventional antibiotics.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen Targeted | IC50 Value (µM) |

|---|---|---|

| Methyl-4-hydroxycinnamate | Mycobacterium marinum | 64 |

| Cinnamic Acid Derivative | Various bacterial strains | Varies (specific compounds) |

Agricultural Applications

2.1 Plant Growth Regulation

Research indicates that this compound can influence plant growth and development. Its derivatives have been tested for their ability to inhibit seedling growth in various plant species, suggesting potential applications as herbicides or growth regulators .

Table 3: Effects on Plant Growth

| Compound Name | Plant Species | Growth Inhibition (%) |

|---|---|---|

| trans-2-Methylcinnamic Acid | C. campestris | Enhanced inhibition observed |

Materials Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength, making it suitable for various industrial applications .

Table 4: Properties of Polymers Containing this compound

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Poly(methyl methacrylate) | Thermal stability | Differential Scanning Calorimetry |

| Polyurethane | Mechanical strength | Tensile Testing |

作用机制

The mechanism of action of 2-Methylcinnamic acid involves its interaction with biological targets, leading to various effects:

Antifungal Activity: It disrupts the cell membrane of fungi, leading to cell lysis.

Antimicrobial Activity: It inhibits the growth of bacteria by interfering with their metabolic pathways.

Cytotoxic Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

相似化合物的比较

2-Methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

4-Methylcinnamic acid: Similar structure but with the methyl group at the para position.

3,4-(Methylenedioxy)cinnamic acid: Contains a methylenedioxy group, leading to different biological activities.

2-Hydroxycinnamic acid: Presence of a hydroxyl group enhances its antioxidant properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other cinnamic acid derivatives.

生物活性

2-Methylcinnamic acid (2-MCA), a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article reviews the current research findings on the biological efficacy of 2-MCA, including its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

This compound is characterized by the chemical formula and is known for its structural similarity to other cinnamic acid derivatives. Its structure includes a methyl group at the second carbon of the cinnamic acid backbone, which influences its biological activity.

Antimicrobial Activity

Research has demonstrated that 2-MCA exhibits significant antimicrobial properties. In a study evaluating various cinnamic acid derivatives, 2-MCA showed potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Mycobacterium tuberculosis | 25 µg/mL |

Anticancer Activity

The anticancer potential of 2-MCA has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Inhibition of MCF-7 Cells

In a study where different concentrations of 2-MCA were administered to MCF-7 cells, significant reductions in cell viability were observed:

- Concentration : 10 µg/mL - Cell Viability : 70%

- Concentration : 50 µg/mL - Cell Viability : 40%

- Concentration : 100 µg/mL - Cell Viability : 15%

This indicates a dose-dependent response where higher concentrations lead to greater cytotoxic effects .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of 2-MCA, particularly in models of Parkinson's disease. A study involving mice treated with MPTP (a neurotoxin used to induce Parkinsonism) showed that administration of 2-MCA significantly improved motor coordination and reduced neurodegeneration .

Table 2: Neuroprotective Effects in MPTP-Induced Model

| Treatment | Number of Falls per Minute | Initial Latency (s) |

|---|---|---|

| Control | 15 | 30 |

| MPTP Only | 40 | 10 |

| MPTP + 2-MCA | 20 | 25 |

Statistical analysis confirmed that the differences between the MPTP group and the treatment group were significant ().

Structure-Activity Relationship (SAR)

The biological activity of 2-MCA can be attributed to its structural features. Studies suggest that modifications at specific positions on the aromatic ring can enhance or diminish its activity. For instance, the presence of electron-donating groups like methoxy or methyl at certain positions has been associated with increased inhibitory activity against various pathogens and cancer cells .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-methylcinnamic acid, and how can purity be validated?

- Methodology : this compound is typically synthesized via Knoevenagel condensation between 2-methylbenzaldehyde and malonic acid, catalyzed by pyridine or piperidine under reflux conditions. Post-synthesis, purity can be assessed using HPLC (≥95% purity threshold) and characterized via -NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹). Melting point verification (175–177°C) is critical to confirm crystallinity .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used for quantification. For enhanced sensitivity, LC-MS/MS in negative ion mode (m/z 161.1 for [M-H]⁻) is recommended. Calibration curves should span 0.1–100 µg/mL, with recovery rates ≥90% validated using spiked biological samples .

Q. How does the trans/cis isomer ratio of this compound impact its physicochemical properties?

- Methodology : The trans isomer (predominant form) exhibits higher thermal stability and lower solubility in polar solvents compared to the cis form. Isomer ratios can be determined via -NMR by integrating vinyl proton signals (trans: δ 6.3–6.5 ppm, cis: δ 5.8–6.0 ppm). Differential scanning calorimetry (DSC) further distinguishes melting profiles .

Advanced Research Questions

Q. How can computational modeling optimize this compound derivatives for target-specific bioactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reactive sites. Molecular docking (AutoDock Vina) against targets like tyrosinase or COX-2 identifies binding affinities. Validate predictions via in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

- Methodology : Conduct meta-analyses using the I² statistic to quantify heterogeneity across studies. For example, if anti-inflammatory IC₅₀ values vary widely (e.g., 10–50 µM), assess sources of bias (e.g., cell line variability, assay protocols). Reproduce key experiments under standardized conditions (e.g., LPS-induced RAW264.7 cells) .

Q. How do solvent polarity and pH influence the stability of this compound in long-term storage?

- Methodology : Accelerated stability studies (40°C/75% RH) in solvents (e.g., DMSO, ethanol) over 6 months, with HPLC monitoring degradation products (e.g., decarboxylation byproducts). pH stability profiles (2–9) reveal optimal storage at pH 5–6, avoiding alkaline conditions that promote hydrolysis .

Q. What are the ethical and technical considerations for designing in vivo studies with this compound?

- Methodology : Adhere to ARRIVE guidelines for animal studies. Dose-ranging pilot studies (1–100 mg/kg) assess acute toxicity (LD₅₀). Include negative/positive controls (e.g., vehicle and indomethacin). For pharmacokinetics, use LC-MS/MS to measure plasma half-life and tissue distribution .

属性

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWBWHPZXKLUEX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901046 | |

| Record name | NoName_96 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-57-1, 2373-76-4 | |

| Record name | (2E)-3-(2-Methylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3-(2-Methylphenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2373-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。